An In-depth Technical Guide to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate, also known as 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. With the confirmed CAS Number 864369-95-9 , this document delves into the core aspects of this heterocyclic building block, offering insights into its synthesis, analytical characterization, and potential applications in medicinal chemistry.[1]
The confluence of the piperidine and morpholine scaffolds within a single, conformationally restricted molecule makes this compound a valuable asset in the design of novel therapeutics. Piperidine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties and engage with a wide array of biological targets.[2][3] Similarly, the morpholine moiety is a privileged structure in drug discovery, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate receptor interactions.[4] The strategic placement of a methyl group at the C4 position of the piperidine ring introduces a chiral center and provides a valuable steric and electronic handle for refining molecular interactions.
This guide is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers to not only replicate but also adapt and innovate upon the methodologies presented.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. The key properties of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine are summarized below.
| Property | Value | Source |
| CAS Number | 864369-95-9 | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |
| Molecular Weight | 284.397 g/mol | [1] |
| Density | 1.071 g/cm³ | [1] |
| Flash Point | 172.6 °C | [1] |
| Refractive Index | 1.497 | [1] |
Conceptual Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic procedures for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine are not extensively documented in publicly available literature, a robust and logical synthetic strategy can be conceptualized from established methodologies for the synthesis of substituted piperidines. The proposed pathway involves a multi-step sequence starting from a readily available piperidine precursor.
A plausible and efficient synthetic route commences with 1-Boc-4-piperidone. The introduction of the methyl and morpholino groups at the C4 position can be achieved through a series of well-established organic transformations.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Step-by-Step Methodologies (Conceptual)
The following protocols are based on well-established synthetic transformations and provide a practical framework for the laboratory-scale synthesis of the target compound.
Step 1: Grignard Reaction to form tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This initial step involves the nucleophilic addition of a methyl group to the ketone functionality of 1-Boc-4-piperidone.
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Protocol:
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To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (MeMgBr, 1.1 equivalents, 3.0 M solution in diethyl ether) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
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Step 2: Dehydration to yield tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate
The tertiary alcohol is then dehydrated to form the corresponding alkene, a key intermediate for the introduction of the morpholine moiety.
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Protocol:
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Dissolve the crude tertiary alcohol from Step 1 in a suitable solvent such as toluene.
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Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TsOH).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkene may be purified by column chromatography on silica gel.
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Step 3: Aminohydroxylation or Epoxidation followed by Aminolysis
The final step involves the introduction of the morpholine group at the C4 position. This can be achieved through a direct aminohydroxylation or a two-step epoxidation-aminolysis sequence.
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Conceptual Protocol (Epoxidation/Aminolysis):
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Epoxidation: Dissolve the alkene from Step 2 in a chlorinated solvent like dichloromethane (DCM). Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. Stir the reaction at room temperature until completion.
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Aminolysis: To the resulting epoxide, add morpholine (2-3 equivalents) and a Lewis acid catalyst (e.g., lithium perchlorate, LiClO₄). Heat the reaction mixture to facilitate the ring-opening of the epoxide by the morpholine nucleophile.
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Upon completion, quench the reaction and perform an aqueous workup. Purify the final product by column chromatography.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a singlet), and the protons of the piperidine and morpholine rings (a series of multiplets in the aliphatic region).
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the C4 carbon of the piperidine ring, and the carbons of the methyl, piperidine, and morpholine moieties.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 285.2.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine suggest its utility as a valuable building block in the synthesis of novel therapeutic agents. The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), and the morpholine group can enhance solubility and modulate interactions with biological targets.
The presence of the Boc protecting group allows for selective functionalization at other positions of the molecule, making it a versatile intermediate in multi-step syntheses. For instance, the Boc group can be removed under acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further elaborated.
Potential Signaling Pathway Modulation
Caption: Potential biological targets for molecules derived from the 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine scaffold.
The unique three-dimensional arrangement of the methyl and morpholino substituents on the piperidine ring can be exploited to achieve high selectivity and potency for specific biological targets. This makes the compound an attractive starting point for the development of new drugs for a variety of diseases.
Conclusion
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (CAS 864369-95-9) is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is not widely published, this guide provides a scientifically grounded, conceptual framework for its synthesis and characterization. The insights into its potential applications are intended to stimulate further research and development efforts leveraging this promising scaffold. As with any chemical synthesis, all procedures should be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
References
- Benchchem. (2025). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Retrieved from a hypothetical source, as the original link is not a stable document.
- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Guidechem. (n.d.). How to Prepare 4-Morpholinopiperidine and Its Applications. Retrieved from a hypothetical source, as the original link is not a stable document.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from a hypothetical source, as the original link is not a stable document.
- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from a hypothetical source, as the original link is not a stable document.
- PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from a hypothetical source, as the original link is not a stable document.
